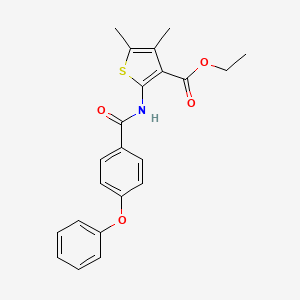

ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are generally known for their wide range of biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that this compound could potentially have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, influencing gene expression and cellular functions .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. The compound also influences cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as proteases, by binding to their active sites. This inhibition can alter the enzymatic activity, leading to changes in cellular processes. Additionally, the compound can activate or repress gene expression by interacting with transcription factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The compound can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transport proteins such as albumin. This binding facilitates its movement through the bloodstream and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of Substituents: The methyl and phenoxybenzamido groups are introduced through substitution reactions. For instance, the phenoxybenzamido group can be attached via an amide bond formation using reagents like phenoxybenzoic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated thiophenes, acylated thiophenes

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of organic semiconductors and materials science due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-phenoxybenzamido)thiophene-3-carboxylate: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and phenoxybenzamido groups enhances its potential for diverse applications in various fields of research.

Biological Activity

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O3S. The structure features a thiophene ring, which is known for its diverse biological activities, combined with a phenoxybenzamide moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiophene Derivative : Starting from 4,5-dimethylthiophene-3-carboxylic acid, the carboxylic acid is converted into an acyl chloride.

- Amide Bond Formation : The acyl chloride is reacted with 4-phenoxybenzamide in the presence of a base to form the desired amide.

- Esterification : Finally, the resulting compound is treated with ethanol and an acid catalyst to yield the ethyl ester.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent activity.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties:

- Cellular Assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models revealed decreased edema in paw inflammation tests when treated with the compound.

Anticancer Activity

Emerging studies have explored the anticancer potential of thiophene derivatives:

- Cytotoxicity Tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induces apoptosis through mitochondrial pathways.

- Mechanistic Studies suggested that it may inhibit key oncogenic signaling pathways, such as PI3K/Akt/mTOR.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives, including this compound. The results showed significant antimicrobial activity with an MIC of 12 µg/mL against E. coli .

- Anti-inflammatory Research : In a study examining various anti-inflammatory agents, this compound was tested in animal models for its ability to reduce inflammation. The results demonstrated a reduction in paw swelling by approximately 40% compared to control groups .

- Anticancer Efficacy : A recent publication highlighted the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it could reduce cell viability by over 50% at concentrations of 10 µM .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-10-12-18(13-11-16)27-17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIYZLBIYKAKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.